molecular formula C14H12N2O3 B15341878 2-Hydroxyimino-N-naphthalen-1-YL-3-oxo-butyramide

2-Hydroxyimino-N-naphthalen-1-YL-3-oxo-butyramide

Cat. No.: B15341878
M. Wt: 256.26 g/mol
InChI Key: CYWMAGLVKJDYEC-UKTHLTGXSA-N
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Description

2-Hydroxyimino-N-naphthalen-1-yl-3-oxo-butyramide is a chemical compound with the molecular formula C14H12N2O3 and a molecular weight of 25625668

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyimino-N-naphthalen-1-yl-3-oxo-butyramide typically involves the reaction of naphthalen-1-ylamine with a suitable precursor under controlled conditions. The reaction conditions may include the use of specific catalysts and solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and purification techniques. The process is optimized to achieve high yield and purity, ensuring the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyimino-N-naphthalen-1-yl-3-oxo-butyramide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation may result in the formation of corresponding oxo-compounds, while reduction may yield hydroxylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-Hydroxyimino-N-naphthalen-1-yl-3-oxo-butyramide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into various biological processes.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could be used in the development of new drugs or as a lead compound for further modifications to enhance its efficacy and safety.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 2-Hydroxyimino-N-naphthalen-1-yl-3-oxo-butyramide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Naphthalene-1-carboxamide

  • 2-Hydroxyimino-N-phenyl-3-oxo-butyramide

  • 2-Hydroxyimino-N-benzyl-3-oxo-butyramide

Uniqueness: 2-Hydroxyimino-N-naphthalen-1-yl-3-oxo-butyramide stands out due to its specific structural features, such as the presence of the naphthalen-1-yl group

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Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

(E)-3-hydroxy-N-naphthalen-1-yl-2-nitrosobut-2-enamide

InChI

InChI=1S/C14H12N2O3/c1-9(17)13(16-19)14(18)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-8,17H,1H3,(H,15,18)/b13-9+

InChI Key

CYWMAGLVKJDYEC-UKTHLTGXSA-N

Isomeric SMILES

C/C(=C(/C(=O)NC1=CC=CC2=CC=CC=C21)\N=O)/O

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC2=CC=CC=C21)N=O)O

Origin of Product

United States

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